(Acetylmethylene)triphenylphosphorane

Catalog No.
S793506
CAS No.
1439-36-7
M.F
C21H19OP
M. Wt
318.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylmethylene)triphenylphosphorane

CAS Number

1439-36-7

Product Name

(Acetylmethylene)triphenylphosphorane

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)propan-2-one

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

KAANTNXREIRLCT-UHFFFAOYSA-N

SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-(Triphenylphosphoranylidene)-2-propanone; (2-Oxopropylidene)triphenylphosphorane; (Acetonylidene)triphenylphosphorane; Methyl (Triphenylphosphoranylidene)methyl Ketone; NSC 407394; Triphenyl(acetylmethylene)phosphorane;

Canonical SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (). (Acetylmethylene)triphenylphosphorane acts as a nucleophile, donating its carbanion (CH₃COCH⁻) to a carbonyl group (C=O) of another molecule. This reaction results in the formation of a new double bond and the corresponding phosphine oxide byproduct ().

The versatility of (Acetylmethylene)triphenylphosphorane lies in its ability to introduce the acetylmethylene (CH₃COCH=) functionality into various organic molecules. This functionality can participate in further reactions to create complex structures.

Specific Applications

Here are some specific research areas where (Acetylmethylene)triphenylphosphorane finds application:

  • Synthesis of functionalized pyrrolidines and cyclobutanones: These are nitrogen-containing heterocyclic rings and four-membered cyclic ketones, respectively. (Acetylmethylene)triphenylphosphorane plays a crucial role in their synthesis through intramolecular cyclization reactions.
  • Asymmetric allylboration: This reaction involves the addition of an allyl group (CH₂CH=CH₂) to a molecule in a stereoselective manner, meaning it controls the formation of specific spatial arrangements of atoms. (Acetylmethylene)triphenylphosphorane can be employed in conjunction with chiral catalysts to achieve this asymmetric synthesis, as demonstrated in the enantioselective synthesis of the natural product (+)-awajanomycin.
  • Preparation of biologically active compounds: (Acetylmethylene)triphenylphosphorane has been utilized in the synthesis of various compounds with potential therapeutic applications. Examples include:
    • 1,2-dioxanes: These compounds exhibit antitrypanosomal activity, meaning they can combat Trypanosoma parasites responsible for sleeping sickness.
    • Amphibian pyrrolizidine alkaloids: These naturally occurring molecules possess diverse biological properties, and their synthesis using (Acetylmethylene)triphenylphosphorane has been reported.
    • Silicon-containing acyclic dienone musk odorants: These compounds are responsible for the characteristic musky scent in some animals, and their synthesis can be achieved using (Acetylmethylene)triphenylphosphorane.
  • Domino Suzuki/Heck coupling reactions: This multi-step reaction sequence allows for the efficient formation of fluorenylidenes, which are valuable intermediates in organic synthesis. (Acetylmethylene)triphenylphosphorane serves as a key component in this process.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1439-36-7

Wikipedia

1-(Triphenylphosphoranylidene)acetone

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

Explore Compound Types